5-Fluoro-5,6-dihydro-deoxyuridine
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Overview
Description
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 5-fluoro-2’-deoxyuridine, is a fluorinated pyrimidine nucleoside analog. This compound is primarily used in the field of medicinal chemistry due to its potent antineoplastic properties. It is structurally related to the naturally occurring nucleoside deoxyuridine, with the addition of a fluorine atom at the 5-position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the fluorination of deoxyuridine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions and at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fluorination reaction but is optimized for large-scale production with stringent control over reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to its corresponding dihydro derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-fluoro-2’-deoxyuridine-5’-aldehyde, while reduction can produce 5-fluoro-2’-deoxyuridine-5’-alcohol .
Scientific Research Applications
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated nucleosides.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Utilized as an antineoplastic agent in the treatment of various cancers, including colorectal and breast cancer.
Mechanism of Action
The compound exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By incorporating into DNA, it causes chain termination and prevents the replication of cancer cells. The fluorine atom enhances the compound’s stability and increases its binding affinity to the enzyme, making it a potent chemotherapeutic agent .
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: Another fluorinated pyrimidine used in cancer treatment.
Floxuridine: A derivative of 5-fluorouracil with similar antineoplastic properties.
Capecitabine: An oral prodrug that is metabolized to 5-fluorouracil in the body.
Uniqueness
Compared to these compounds, 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a unique structure that allows for better incorporation into DNA and more effective inhibition of thymidylate synthase. This results in higher potency and efficacy in cancer treatment .
Properties
Molecular Formula |
C9H13FN2O5 |
---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h4-7,13-14H,1-3H2,(H,11,15,16)/t4?,5-,6+,7+/m0/s1 |
InChI Key |
BNMDIVHTOIOYFX-XCXKOOTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)F)CO)O |
Origin of Product |
United States |
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